乳清酸钾

描述

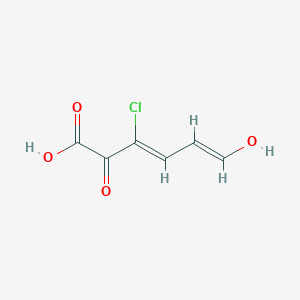

Potassium orotate is a compound formed by the complexation of potassium ions with orotic acid. It is known for its role in the synthesis of pyrimidines, which are vital components of nucleic acids. Research in the field of inorganic chemistry and material science has explored its synthesis, molecular structure, chemical reactions, and various properties.

Synthesis Analysis

The novel polymeric potassium complex with a new coordination mode of orotic acid, [K(μ5-H2Or)(μ-H2O)]n, represents a significant development in the synthesis of potassium orotate complexes. This synthesis involves a unique coordination mode of orotic acid, offering insights into the structural versatility of potassium orotate complexes (Yeşilel, Kaştaş, & Büyükgüngör, 2007).

Molecular Structure Analysis

The molecular structure of potassium orotate complexes is characterized by polynuclear seven-coordinated potassium sites. The orotate ligand exhibits a unique coordination mode, demonstrating the compound's structural complexity and the potential for forming diverse molecular architectures (Yeşilel, Kaştaş, & Büyükgüngör, 2007).

Chemical Reactions and Properties

Research into the chemical reactions and properties of potassium orotate has led to the development of methods for forming coordination polymers with significant physicochemical properties. These studies offer insights into the reactions potassium orotate can undergo and its potential applications in materials science (Siddiqui, Bharati, & Lama, 2020).

Physical Properties Analysis

The physical properties of potassium orotate, such as solubility and thermal behavior, have been explored through studies focusing on its structural and physicochemical characteristics. These investigations reveal the impact of different tautomeric forms on the compound's solubility and the thermal stability of its coordination complexes (Kanunnikova, Aksenova, Karban, Muhgalin, Senkovski, & Ladjanov, 2017).

Chemical Properties Analysis

The chemical properties of potassium orotate are significantly influenced by its coordination chemistry and the ability to form various tautomeric structures. Studies have shown that the tautomeric forms of potassium orotate exhibit distinct physicochemical and biological activities, indicating the compound's versatility and potential applications in various fields (Kanunnikova, Aksenova, Karban, Muhgalin, Senkovski, & Ladjanov, 2017).

科学研究应用

医学和治疗应用

乳清酸钾已广泛应用于各种疾病的医疗实践中。它对与肝脏的产生白蛋白功能、蛋白质代谢以及由于病理过程或身体过度劳累导致的心肌营养不良性改变相关的疾病表现出有益作用 (Kochkin, 1977).

伤口愈合和组织再生

几项研究探讨了乳清酸钾对伤口愈合和组织再生的影响:

- 乳清酸钾在伤口愈合过程中影响成纤维细胞中的 RNA 和蛋白质合成,可能加速这一过程 (Kolokol’chikova & Pal’tsyn, 1983).

- 已经观察到它可以刺激完整和受伤组织中的成纤维细胞增殖 (Dudnikova, 1979).

- 乳清酸钾似乎还可以在伤口愈合过程中增强胶原生成,缩短这一过程的持续时间 (Dudnikova & Zaidenberg, 1981).

放射防护和治疗作用

研究表明乳清酸钾可能具有放射防护和治疗作用:

- 它对接受伽马辐射的大鼠表现出放射防护作用,提高了存活率和外周血中白细胞水平 (Zhemkova et al., 1985).

肝病治疗

乳清酸钾已用于治疗肝硬化,显示出肝细胞中的代谢激活和再生特性 (Vakulin, 1998).

心血管应用

- 在治疗兔子的实验性微灶性心肌梗死中检查了其疗效,显示出一些积极的作用 (Reznikov, 1979).

神经应用

- 发现乳清酸钾对神经症患者的认知功能有积极影响 (Ben'kovich et al., 2001).

生长和发育

- 对幼鼠的慢性给药显着影响了生长和功能成熟,表明其对自主系统和交感肾上腺控制机制有影响 (Bal'magiya et al., 1975).

中枢神经系统功能

- 它被用作预防措施,以防止志愿者暴露于科里奥利加速度时前庭器官和神经系统较高部分的功能障碍 (Karkishchenko et al., 1986).

作用机制

Target of Action

Potassium orotate is a non-steroidal anabolic preparation . It primarily targets the liver, where it stimulates the synthesis of nucleic acids and the generation of albumin . It also targets muscle tissues, particularly in the context of exercise performance and fatigue .

Mode of Action

Potassium orotate interacts with its targets by improving appetite, cardiac glycosides tolerance, and stimulating regenerative and reparative processes of metabolism . It has a beneficial effect in disturbances of the albumin-producing function of the liver and protein metabolism .

Biochemical Pathways

Potassium orotate affects the biochemical pathways involved in the synthesis of protein molecules . It is a precursor of the pyrimidine nucleotides that make up the nucleic acids . It also plays a role in the regulation of muscle potassium, which has implications for skeletal and cardiac muscle contractile performance .

Pharmacokinetics

After oral administration, 10% of the potassium orotate dose is absorbed in the gastrointestinal tract . In the liver, it is converted into orotidine-5-phosphate . It is excreted by the kidneys, with 30% of it in the form of metabolites .

Result of Action

The action of potassium orotate results in the stimulation of regenerative and reparative processes of metabolism . It improves appetite and has a diuretic effect . It also increases the tolerance of cardiac glycosides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium orotate. It’s important to note that the effectiveness of potassium orotate can be influenced by factors such as diet, physical activity levels, and overall health status .

属性

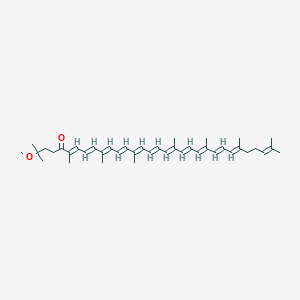

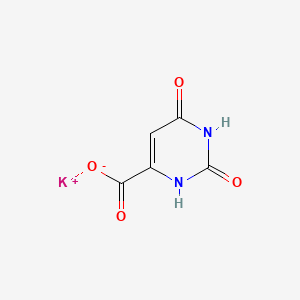

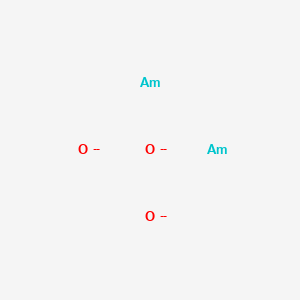

IUPAC Name |

potassium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.K/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUISJCVRMTAZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

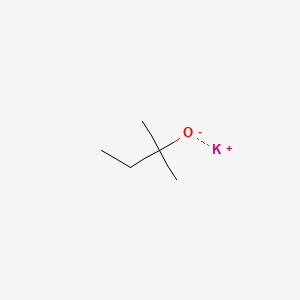

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3KN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067004 | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24598-73-0 | |

| Record name | Potassium orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZDN9W1C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of potassium orotate?

A1: While the exact mechanism remains unclear, research suggests potassium orotate may exert its effects by acting as a precursor to pyrimidine nucleotides, crucial components of RNA and DNA. [, , , , ] This is supported by studies observing increased RNA synthesis in fibroblasts treated with potassium orotate. [, ] Additionally, potassium orotate may influence calcium absorption in the intestines, potentially through interaction with calcium-binding proteins. []

Q2: What are the downstream effects of potassium orotate administration in animal models?

A2: Studies using animal models have reported various effects following potassium orotate administration, including:

- Enhanced collagenogenesis: Improved neocollagenogenesis and faster connective tissue capsule formation were observed in rats implanted with polypropylene endoprostheses. []

- Stimulated wound healing: Faster wound healing and increased RNA synthesis in fibroblasts were noted in mice. [, ]

- Improved liver regeneration: Accelerated liver regeneration following partial hepatectomy was observed in rats. []

- Potential cardioprotective effects: Some studies suggest a potential protective effect against adrenaline-induced myocardial dystrophy in rats. [, ]

- Modulation of immune response: Studies show potential for modulating the immune response, particularly in the context of wound healing and inflammatory processes. [, ]

Q3: What is the molecular formula and weight of potassium orotate?

A3: Potassium orotate has the molecular formula C5H3KN2O4 and a molecular weight of 194.22 g/mol. []

Q4: Has the compatibility of potassium orotate with other substances been investigated?

A4: Yes, at least one study has investigated the compatibility of potassium orotate with spironolactone using High-Performance Liquid Chromatography (HPLC). The study found no evidence of interaction between the two substances, suggesting compatibility. []

Q5: Are there any studies exploring the catalytic properties of potassium orotate?

A5: The provided research does not focus on the catalytic properties of potassium orotate. The focus lies primarily on its potential biological effects and applications.

Q6: Have any computational chemistry studies been conducted on potassium orotate?

A6: The provided research does not mention any specific computational chemistry studies conducted on potassium orotate.

Q7: Is there information on the Structure-Activity Relationship (SAR) of potassium orotate and its analogs?

A7: The provided research does not offer detailed insights into the SAR of potassium orotate or its analogs.

Q8: What is known about the stability and formulation strategies for potassium orotate?

A8: While the provided research doesn't delve into specific stability details, one study mentions the use of liposomes for encapsulating potassium orotate, aiming for targeted delivery and potentially enhancing its stability and bioavailability. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)

![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)

![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)

![8-(Methoxycarbonyl)octyl 3-O-[2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranoside](/img/structure/B1262222.png)

![(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B1262225.png)